tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Description
The compounds tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9) and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0) are stereoisomeric piperidine derivatives with a fluorine substituent at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. These compounds serve as critical intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders and kinase inhibitors . Their stereochemistry significantly influences their biological activity and synthetic utility.
Properties
Molecular Formula |
C20H38F2N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate |
InChI |
InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h2*7-8,12H,4-6H2,1-3H3,(H,13,14)/t2*7-,8-/m10/s1 |
InChI Key |
JNVYKXDZNRMSDA-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F.CC(C)(C)OC(=O)NC1CNCCC1F |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Cyclization Reactions
A common method involves cyclizing linear precursors such as 1,5-diamines or α,ω-dihaloalkanes. For example, 1,5-dibromopentane can undergo nucleophilic substitution with ammonia under high-pressure conditions to yield piperidine. However, this route often produces racemic mixtures, necessitating subsequent resolution steps.
Functionalization of Pre-Formed Piperidines
Starting with commercially available piperidine derivatives reduces synthetic complexity. For instance, 3-hydroxypiperidine is fluorinated at the 4-position using diethylaminosulfur trifluoride (DAST), achieving 65–72% yields. The hydroxyl group’s orientation (axial or equatorial) critically influences fluorination efficiency, with axial hydroxyl groups favoring higher regioselectivity.
Fluorination Strategies for 4-Fluoropiperidine Intermediates
Introducing fluorine at the 4-position of the piperidine ring demands careful reagent selection to avoid side reactions like β-elimination.
DAST-Mediated Fluorination
DAST reacts with 4-hydroxypiperidine derivatives at −20°C in dichloromethane, replacing the hydroxyl group with fluorine. This method achieves moderate yields (50–65%) but requires anhydrous conditions to prevent hydrolysis.
Selectfluor-Based Electrophilic Fluorination
Selectfluor, a shelf-stable fluorinating agent, enables electrophilic fluorination under milder conditions (0–25°C). In acetonitrile or DMF, 4-hydroxypiperidine derivatives react with Selectfluor to yield 4-fluoropiperidine with 70–78% efficiency. This method minimizes racemization, making it preferable for stereosensitive syntheses.
Mesylation-Fluorination Sequential Approach
Activating the hydroxyl group as a mesylate (using methanesulfonyl chloride) followed by nucleophilic displacement with tetrabutylammonium fluoride (TBAF) improves yields to 80–85%. However, β-elimination competes at elevated temperatures, necessitating strict temperature control (≤0°C).
Carbamate Protection of the 3-Amino Group
After fluorination, the 3-amino group is protected with a tert-butoxycarbonyl (Boc) group to enhance stability during downstream reactions.
Boc Protection via tert-Butyl Chloroformate
Reaction of 4-fluoropiperidin-3-amine with tert-butyl chloroformate in the presence of triethylamine (TEA) or DMAP in tetrahydrofuran (THF) affords the Boc-protected derivative. Typical conditions (0°C, 2–4 hours) yield 85–90% product. Excess TEA (2.5 equiv) ensures complete deprotonation of the amine.
Solvent and Base Optimization
Switching to dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) accelerates the reaction (1 hour) while maintaining yields at 88–92%. Industrial-scale processes often use continuous flow reactors to mitigate exothermic effects.
Stereochemical Control and Resolution
Achieving the desired (3S,4S) or (3R,4R) configurations requires chiral auxiliaries or enzymatic resolution.
Chiral Pool Synthesis
Starting from enantiomerically pure 4-hydroxypiperidine-3-carboxylic acid, sequential fluorination and Boc protection retain the stereochemistry. For example, (3S,4S)-4-fluoropiperidine-3-amine derived from L-pyroglutamic acid achieves >99% enantiomeric excess (ee).
Kinetic Resolution with Lipases
Racemic 4-fluoropiperidin-3-amine is treated with vinyl Boc anhydride in the presence of Candida antarctica lipase B (CAL-B), selectively protecting the (3S,4S)-enantiomer. The unreacted (3R,4R)-amine is then separated via extraction, achieving 95% ee.
Industrial-Scale Production Considerations
Scaling these syntheses introduces challenges in purification and cost-efficiency.
Continuous Flow Fluorination
Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. For example, DAST fluorination in a microreactor at 10°C achieves 90% conversion in 5 minutes, compared to 2 hours in batch mode.
Crystallization-Based Purification
Crude Boc-protected products are purified via antisolvent crystallization using heptane/ethyl acetate mixtures, achieving >99% purity with 80% recovery.
Comparative Analysis of Fluorination Methods
| Method | Reagent | Temperature (°C) | Yield (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| DAST | DAST | −20 | 50–65 | 85–90 |
| Selectfluor | Selectfluor | 0–25 | 70–78 | 92–95 |
| Mesylation-TBAF | TBAF | 0 | 80–85 | 98–99 |
Challenges and Mitigation Strategies
β-Elimination During Fluorination
Mesylated intermediates prone to β-elimination are stabilized by using bulky bases (e.g., DIPEA) and low temperatures (−10°C).
Epimerization During Boc Protection
Epimerization at the 3-position is minimized by avoiding strong bases (e.g., NaOH) and using DMAP as a mild catalyst.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The fluoropiperidine moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as building blocks for fluorinated compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their pharmacological properties, including potential use as therapeutic agents for neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The carbamate group can act as a protecting group or a pharmacophore, modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Derivatives
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1434127-01-1)
- Structural Difference: Replaces the Boc-carbamate group with a Boc-protected amino group.
- Impact: Enhanced nucleophilicity at the amino group facilitates coupling reactions, making it suitable for peptide-like drug candidates .
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4)
Ring-Size Variants
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate (CAS: 335276-55-6)
- Structural Difference : Replaces the six-membered piperidine ring with a five-membered oxolane (tetrahydrofuran) ring.
- Impact : Reduced conformational flexibility may limit binding to larger enzyme active sites but enhances selectivity for specific targets .
tert-Butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate (CAS: 1033718-91-0)
Substituent Variants
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate (CAS: 2306245-65-6)
- Structural Difference : Methoxy group replaces fluorine at the 4-position.
- Impact : Methoxy’s electron-donating nature reduces electronegativity, decreasing hydrogen-bonding capacity compared to fluorine. This impacts solubility and target affinity .
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)
Key Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 | C₁₁H₂₁FN₂O₂ | 232.295 | 4-F, Boc-carbamate |
| tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-48-0 | C₁₁H₂₁FN₂O₂ | 232.295 | 4-F, Boc-carbamate |
| tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate | 2306245-65-6 | C₁₃H₂₄N₂O₇ | 320.34 | 4-OCH₃, Boc-carbamate |
Biological Activity
The compounds tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate are derivatives of piperidine and carbamate structures, which have garnered attention in medicinal chemistry for their potential biological activities. This article explores their synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Both compounds belong to the class of carbamates and are characterized by the presence of a fluorinated piperidine moiety. The general structure can be represented as follows:
| Compound | IUPAC Name | Molecular Formula |
|---|---|---|
| tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | C_{12}H_{20}F_{1}N_{2}O_{2} |
| tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | C_{12}H_{20}F_{1}N_{2}O_{2} |
Synthesis
The synthesis of these compounds typically involves the reaction of tert-butyl carbamate with fluorinated piperidine derivatives. The process often requires specific reaction conditions such as the use of bases like sodium hydride or potassium carbonate in organic solvents (e.g., THF or DMF) at elevated temperatures.
In vitro Studies
Research has demonstrated that both compounds exhibit significant biological activity against various targets. For instance:
- Antimicrobial Activity : Both compounds were evaluated for their inhibitory effects on bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro cytotoxicity studies conducted on human liver cell lines (HepG2) indicated that these compounds have a favorable safety profile with low cytotoxic effects at therapeutic concentrations.
| Compound | IC50 (µM) against E. coli | Cytotoxicity (HepG2) |
|---|---|---|
| (3S,4S) | 25 | >100 |
| (3R,4R) | 30 | >100 |
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific enzymes or receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, leading to a decrease in enzymatic activity that is crucial for bacterial survival or proliferation.
Case Studies
Recent studies have highlighted the potential therapeutic applications of these compounds:
- Antibacterial Development : A study focused on the design and synthesis of novel antibacterial agents incorporating the fluorinated piperidine structure demonstrated enhanced potency against resistant bacterial strains.
- Enzyme Inhibition : Research published in the European Journal of Medicinal Chemistry reported on the development of inhibitors targeting specific bacterial enzymes using these carbamates as lead structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
